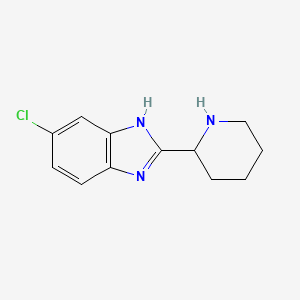

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole” is a heterocyclic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there’s no direct information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, the reaction of 2,3,5-trichloropyridine with KF in DMF can yield 5-chloro-2,3-difluoropyridine .Scientific Research Applications

DNA Interaction and Cellular Applications

Compounds within the benzodiazole family, such as Hoechst 33258, are known for their ability to selectively bind to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. This property makes them invaluable as fluorescent DNA stains, facilitating the study of chromosomes and nuclear DNA content in plant cell biology, among other applications. Their ability to penetrate cells easily has led to widespread use in research for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Pharmacological Significance

Benzothiazole derivatives, a closely related group, exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Certain 2-arylbenzothiazoles have been identified as potential antitumor agents, with some even reaching clinical use for the treatment of various diseases. The structural simplicity and ease of synthesis of benzothiazole derivatives provide significant potential for the development of chemotherapeutic agents, highlighting the importance of the benzothiazole nucleus in drug discovery (Kamal et al., 2015).

Chemical Inhibition and Metabolism

Benzodiazoles and their derivatives have been studied for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes, a key aspect of drug-drug interaction and metabolism studies. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the relevance of benzodiazole compounds in pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Future Directions

The future directions for research on “5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in fluorinated and chlorinated compounds in medicinal chemistry , this compound could be of interest for future studies.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .

Mode of Action

Piperidine derivatives are known to interact with their targets through various intra- and intermolecular reactions . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

Piperidine derivatives are widely used in drug design, suggesting they generally have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the specific biological environment and the presence of other compounds .

properties

IUPAC Name |

6-chloro-2-piperidin-2-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAVCCNOWLMUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)

![4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2478927.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2478929.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)

![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)